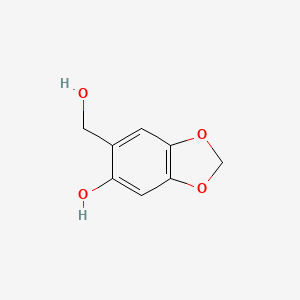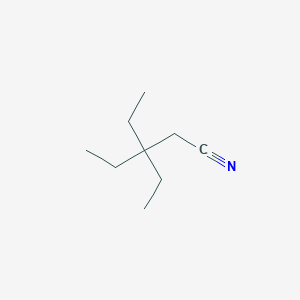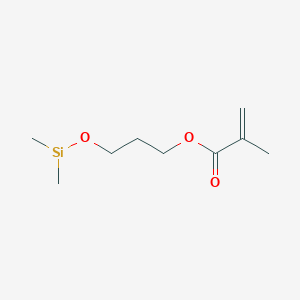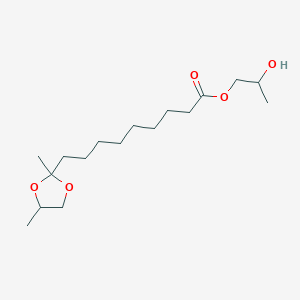
6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzene ring fused with a dioxole ring, which contains a hydroxymethyl group at the 6th position and a hydroxyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of benzodioxole derivatives. This process typically uses formaldehyde as the hydroxymethylating agent in the presence of a base, such as sodium hydroxide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxymethylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-(carboxymethyl)-2H-1,3-benzodioxol-5-ol.
Reduction: Formation of 6-(methyl)-2H-1,3-benzodioxol-5-ol.
Substitution: Formation of various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
Hydroxymethylpyridine: A compound with a hydroxymethyl group attached to a pyridine ring.
Uniqueness
6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-ol is unique due to its specific structural features, including the benzodioxole ring system and the presence of both hydroxymethyl and hydroxyl groups
Propiedades
Número CAS |
96497-65-3 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C8H8O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2,9-10H,3-4H2 |
Clave InChI |
YFULVOZAQCMYIH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)


![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)


![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)

![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)

![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
